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molecular formula C16H17NO2 B8311786 4-benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

4-benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No. B8311786
M. Wt: 255.31 g/mol
InChI Key: PIFSPFBZMUQKJI-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from methyl 4-benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (20 mg, 0.08 mmol) and aqueous NaOH (1M in H2O, 0.8 mL, 0.8 mmol) according to General Procedure 7. The solid was filtered off, washed with water and dried under vacuum for about 12 h to give 4-benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (32) (19 mg). 1H NMR (CHLOROFORM-d 400 MHz) δ ppm 8.8 (1H, br s), 7.3-7.33 (2H, m), 7.2-7.26 (3H, m), 6.81 (1H, s), 3.09 (1H, dd), 2.9 (1H, m), 2.55-2.65 (3H, m), 1.9-2.0 (1H, m), 1.6-1.8 (2H, m), 1.3-1.4 (1H, m); LC/MS: 89%, m/z=255
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:16][CH2:15][CH2:14][C:13]2[NH:12][C:11]([C:17]([O:19]C)=[O:18])=[CH:10][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH2:1]([CH:8]1[CH2:16][CH2:15][CH2:14][C:13]2[NH:12][C:11]([C:17]([OH:19])=[O:18])=[CH:10][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1C=2C=C(NC2CCC1)C(=O)OC
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum for about 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C=2C=C(NC2CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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